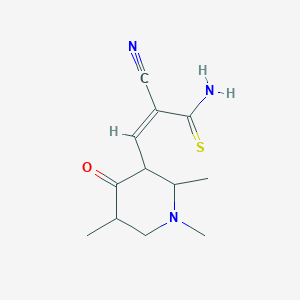![molecular formula C13H13N3O3 B5458270 methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate](/img/structure/B5458270.png)
methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical formula, C15H14N4O3, and is a pyrimidine derivative.
作用机制
The mechanism of action of Methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in cancer cell growth, such as topoisomerase and DNA polymerase. It has also been found to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
Methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. Additionally, it has been found to have antioxidant properties, protecting cells from damage caused by free radicals.
实验室实验的优点和局限性
One of the main advantages of using Methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate in lab experiments is its potential as an anti-cancer agent. It has been shown to be effective in inhibiting the growth of cancer cells, making it a potential treatment for various types of cancer. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on Methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate. One area of research is the development of more efficient synthesis methods for this compound. Additionally, researchers can investigate its potential as a treatment for other diseases, such as diabetes and cardiovascular disease. Another area of research is the development of new derivatives of Methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate with improved properties, such as increased solubility and potency. Finally, researchers can investigate the potential of this compound as a drug delivery system, as it has been shown to have good biocompatibility.
In conclusion, Methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate is a chemical compound with potential applications in various fields, including medicine and drug delivery. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.
合成方法
The synthesis of Methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate involves the reaction of 4-aminophenol, 2,4-pentanedione, and urea. The reaction takes place in the presence of a catalyst, such as p-toluenesulfonic acid, and a solvent, such as ethanol. The product is then purified using column chromatography, yielding Methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate.
科学研究应用
Methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the field of medicine. Researchers have investigated its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
属性
IUPAC Name |
methyl 2-(4-hydroxyanilino)-6-methylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-7-11(12(18)19-2)16-13(14-8)15-9-3-5-10(17)6-4-9/h3-7,17H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXFJULVNQLKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(4-chloro-2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5458190.png)
![6-[3-allyl-4-(benzyloxy)-5-methoxybenzylidene]-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5458198.png)
![1-(4-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5458206.png)
![N-(3,4-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5458213.png)
methyl]-4-methylbenzenesulfonamide](/img/structure/B5458217.png)
![2-benzylidene-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5458224.png)
![N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5458230.png)
![6-(3-hydroxypiperidin-1-yl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5458231.png)


![N-(4-ethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5458250.png)
![(3S*,5R*)-5-[(cyclopropylamino)carbonyl]-1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxylic acid](/img/structure/B5458253.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B5458254.png)
![1-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5458255.png)